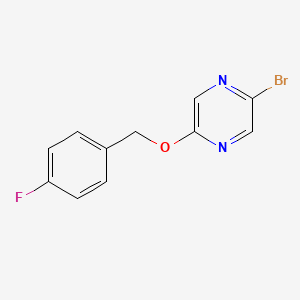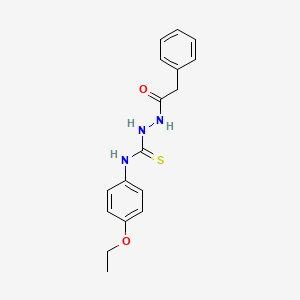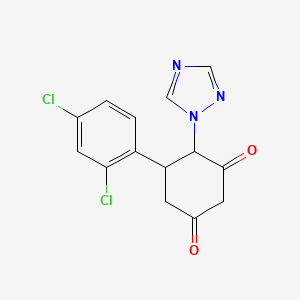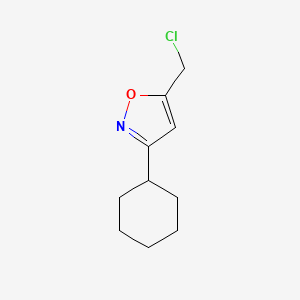![molecular formula C12H11N3O2 B2680389 6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one CAS No. 1083202-10-1](/img/structure/B2680389.png)
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” is a complex organic compound that belongs to the class of compounds known as quinolines. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a quinoline moiety and a pyrazole ring. The exact structure would depend on the positions of the methoxy and methyl groups .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the reactivity of the functional groups present in the molecule. The methoxy and methyl groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Quinoline itself is a pungent hygroscopic colorless oily liquid .Scientific Research Applications
Synthesis and Biological Investigations
Compounds containing pyrazole groups, including structures similar to 6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one, have been synthesized and studied for their biological properties. Notably, derivatives of quinolinyl chalcones with pyrazole groups have demonstrated promising antimicrobial properties against a variety of bacterial and fungal strains. The methoxy-substituted compounds, in particular, showed moderate antioxidant activity, highlighting their potential in therapeutic and pharmacological research (Prasath et al., 2015).
Antimicrobial Evaluation
A series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives exhibited in vitro antimicrobial activity against a wide range of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Among these compounds, pyrimidine derivatives showed the highest antimicrobial activity, suggesting the potential of this compound derivatives in the development of new antimicrobial agents (El-Gamal et al., 2016).
Inhibitory Activity on Protein Kinases
Studies on derivatives of 3-amino-1H-pyrazolo[3,4-b]quinolines, including compounds similar to this compound, have shown significant inhibitory activity on bacterial serine/threonine protein kinases. This activity suggests a potential role in combating bacterial resistance mechanisms, particularly resistance to antibiotics like kanamycin (Lapa et al., 2013).
Adenosine Receptor Antagonism
A new class of 2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones has been identified as potent and selective antagonists for the adenosine A(3) receptor. These compounds, related to this compound, have shown affinity in the nanomolar range and are of interest in the development of treatments for conditions involving adenosine receptors (Baraldi et al., 2005).
ATM Kinase Inhibition for Cancer Therapy
Derivatives of 3-quinoline carboxamides, structurally similar to this compound, have been optimized as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These compounds are part of a novel series that shows promise for therapeutic intervention in cancer by modulating DNA damage response pathways (Degorce et al., 2016).
Future Directions
The future research directions for “6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one” could include further studies on its synthesis, properties, and potential bioactive properties. It could also be studied for its potential applications in various fields such as pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-15-12(16)8-6-13-11-7(10(8)14-15)4-3-5-9(11)17-2/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZMYTWNKFDFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C3C(=C2N1)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(o-tolyl)propanenitrile](/img/structure/B2680313.png)

![3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2680316.png)
![N-[(4-chlorophenyl)methyl]-6-(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazin-3-amine](/img/structure/B2680319.png)
![4-(((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2680320.png)
![1-(3,5-dimethylphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2680323.png)
![N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680325.png)



